molecular formula C7H7Cl4N B6284923 1-(2,4,6-trichlorophenyl)methanamine hydrochloride CAS No. 101084-87-1

1-(2,4,6-trichlorophenyl)methanamine hydrochloride

Cat. No.: B6284923
CAS No.: 101084-87-1
M. Wt: 246.9 g/mol
InChI Key: VYRMHBJCNKBFJW-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7Cl4N. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

The synthesis of 1-(2,4,6-trichlorophenyl)methanamine hydrochloride typically involves the reaction of 2,4,6-trichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4,6-Trichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4,6-Trichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-trichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(2,4,6-Trichlorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

    2,4,6-Trichlorobenzylamine: Similar structure but lacks the methanamine group.

    Tris(2,4,6-trichlorophenyl)methyl radical: Contains multiple trichlorophenyl groups and is used in different applications

The uniqueness of this compound lies in its specific structural features and the versatility of its applications across various scientific fields.

Properties

CAS No.

101084-87-1

Molecular Formula

C7H7Cl4N

Molecular Weight

246.9 g/mol

IUPAC Name

(2,4,6-trichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6Cl3N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H

InChI Key

VYRMHBJCNKBFJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)Cl.Cl

Purity

95

Origin of Product

United States

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